The compound's molecular formula is CHFNO, with a molecular weight of approximately 211.23 g/mol . It is classified as an amino acid derivative, which makes it relevant in various biochemical applications, particularly in proteomics research where it may be used as a building block for peptide synthesis or as a probe for studying protein interactions.
The synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions.
The molecular structure of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid features:
3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid can participate in various chemical reactions:
The mechanism of action for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid primarily relates to its role as a substrate or inhibitor in enzymatic reactions:
3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid has several scientific applications:
3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid represents an underexplored class of N-substituted fluorinated β-amino acids (β-AAs) with distinctive structural and electronic properties. The compound features a β-alanine backbone with an N-ethyl-2-fluorophenyl substituent, combining fluorine's strong electronegativity (Pauling scale: 3.98) [9] [10] with the conformational flexibility of β-AAs. Unlike canonical α-amino acids, β-AAs exhibit enhanced metabolic stability due to resistance to proteolytic enzymes, making them valuable scaffolds in peptidomimetic design [9]. Fluorine's strategic placement at the ortho-position of the phenyl ring induces steric and electronic effects that influence molecular conformation, as evidenced by altered dihedral angles (typically 60–90°) between the aromatic plane and propionic acid chain [4] [10]. This structural perturbation enhances lipid solubility (calculated LogP ≈ 1.8) [10] and bioavailability relative to non-fluorinated analogs. Current research prioritizes such fluorinated β-AAs for their potential in overcoming pharmacokinetic limitations of peptide-based therapeutics, positioning this compound at the intersection of medicinal chemistry and biomaterials science [9] [10].
Despite advances in fluorinated amino acid chemistry, significant knowledge gaps persist regarding N-alkylated derivatives like 3-[ethyl-(2-fluoro-phenyl)-amino]-propionic acid:
Table 1: Critical Knowledge Gaps in Fluorophenylalanine Derivative Research
Research Area | Specific Gap | Impact on Compound Development |
---|---|---|
Stereoselective Synthesis | Limited methods for enantiocontrol in N-ethyl fluorophenyl β-AA formation | Compromised biological activity due to racemic mixtures |
Electronic Effects | Unquantified influence of ortho-F on amine basicity (pKa shifts) | Unpredictable solubility and binding interactions |
Metabolic Stability | No data on oxidative metabolism of N-ethyl-fluorophenyl motifs | Unknown clearance rates and metabolite toxicity profiles |
Supramolecular Behavior | Undocumented self-assembly propensity in aqueous systems | Missed opportunities for biomaterial applications |
The predominance of C-fluorinated phenylalanine studies [4] has overshadowed investigations into N-modified variants. Specifically, the impact of N-ethylation versus N-methylation on the fluorine's electronic contribution to adjacent functional groups remains uncharacterized [4] [9]. Furthermore, while fluorinated aromatic amino acids like pentafluorophenylalanine demonstrate enhanced β-sheet propensity in peptides [5], the behavior of N-substituted derivatives in peptide backbones is unexplored. This gap impedes rational design of fluorinated peptide materials where N-alkylation could modulate proteolytic stability without compromising self-assembly [5] [9].
Synthetic access to 3-[ethyl-(2-fluoro-phenyl)-amino]-propionic acid faces three principal challenges:
Fluorination Selectivity: Electrophilic fluorination of the phenyl ring risks regioisomeric mixtures, while nucleophilic aromatic substitution (SNAr) requires electron-deficient precursors incompatible with the propionic acid backbone. Modern 18F-incorporation techniques [3] are impractical for non-radioactive synthesis due to carrier-added limitations and molar activity constraints (typically 0.04–2.00 GBq/μmol) [3].
N-Alkylation Control: Competitive over-alkylation at the aniline nitrogen occurs during propionate coupling, necessitating protecting group strategies that lower atom economy. Schotten-Baumann acylation conditions often generate hydrolytically sensitive amide byproducts [4] [7].
Analytical Limitations: 19F NMR quantification (reference: CFCl3 at δ = 0 ppm) is confounded by the compound's paramagnetic relaxation, leading to broadened peaks (Δν~30–50 Hz) [9]. Additionally, fluorine's strong electron-withdrawing effect complicates pKa determination via potentiometry, requiring specialized approaches like capillary electrophoresis [10].
Table 2: Synthetic Method Comparison for Target Compound
Method | Reagents/Conditions | Yield (%) | Purity Challenges |
---|---|---|---|
Negishi Cross-Coupling | Pd2(dba)3/SPhos, ZnI2, THF, 65°C [4] | 70–80 | Pd residues (>200 ppm) |
Chiral Auxiliary Alkylation | (S)-Boc-BMI, n-BuLi, −78°C [4] | 60–72 | Diastereomer separation difficulty |
Reductive Amination | 2-Fluoroaniline, ethyl acrylate, NaBH4 | <50 | Over-reduction products |
These challenges underscore the need for innovative catalysis and purification protocols to enable scalable production of enantiopure material for biological evaluation.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: